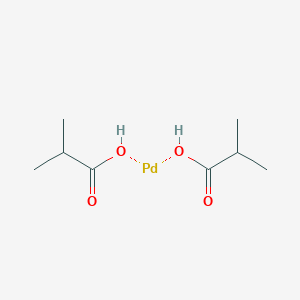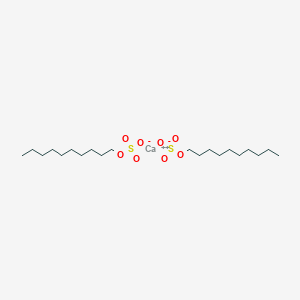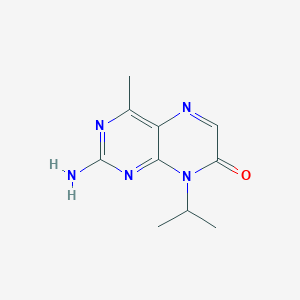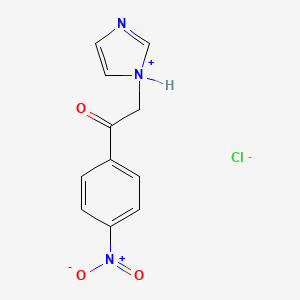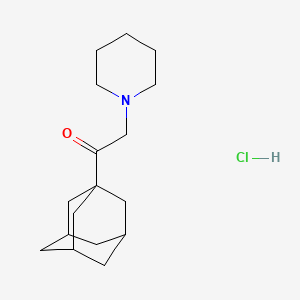
2-Chloro-6-cyclopentyl-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-cyclopentyl-4-nitrophenol is an organic compound characterized by the presence of a chloro group, a cyclopentyl group, and a nitro group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopentyl-4-nitrophenol typically involves the nitration of 2-chloro-6-cyclopentylphenol. This process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as concentrated nitric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis process that starts with the chlorination of cyclopentylbenzene followed by nitration and subsequent hydroxylation steps. The production process must adhere to stringent safety and environmental regulations to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-cyclopentyl-4-nitrophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of 2-chloro-6-cyclopentyl-4-nitrobenzoic acid.
Reduction: Formation of 2-chloro-6-cyclopentyl-4-aminophenol.
Substitution: Formation of 2-cyclopentyl-4-nitrophenol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-cyclopentyl-4-nitrophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Chloro-6-cyclopentyl-4-nitrophenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially influencing pathways related to inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-nitrophenol
2-Chloro-6-nitrophenol
2-Chloro-4-nitroaniline
Eigenschaften
CAS-Nummer |
55937-50-3 |
|---|---|
Molekularformel |
C11H12ClNO3 |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
2-chloro-6-cyclopentyl-4-nitrophenol |
InChI |
InChI=1S/C11H12ClNO3/c12-10-6-8(13(15)16)5-9(11(10)14)7-3-1-2-4-7/h5-7,14H,1-4H2 |
InChI-Schlüssel |
HDCOPLJVLHIPBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



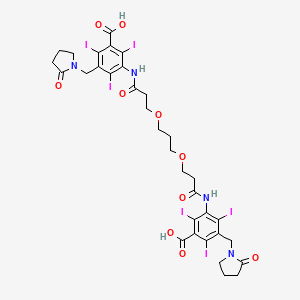
![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
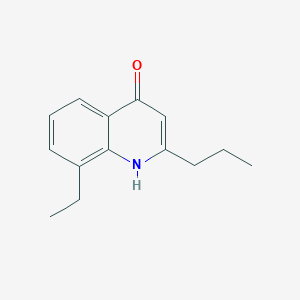
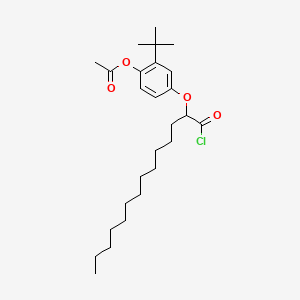
![2-[(tert-Butyl)azo]-2-methylbutyronitrile](/img/structure/B15346022.png)
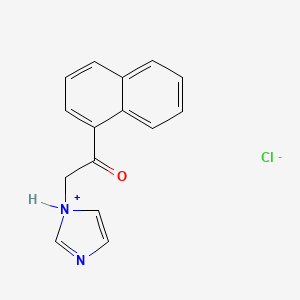

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-butan-2-ylazanium chloride](/img/structure/B15346034.png)
